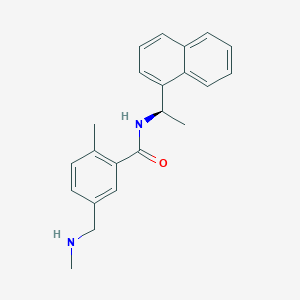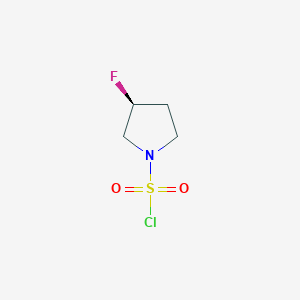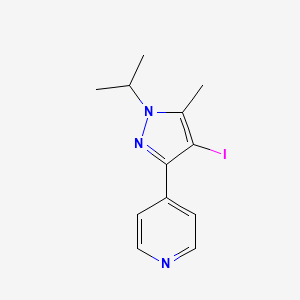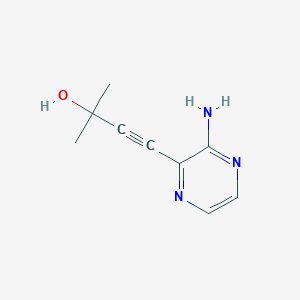
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, in particular, has a unique structure that includes an aminopyrazine moiety, which contributes to its diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of the Aminopyrazine Core: The aminopyrazine core can be synthesized through the reaction of 2-chloropyrazine with ammonia or an amine under suitable conditions.
Alkyne Addition: The next step involves the addition of an alkyne group to the aminopyrazine core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and the concentration of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted pyrazine derivatives.
Applications De Recherche Scientifique
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminopyrazine-2-carboxamide: Known for its antimicrobial and antifungal activities.
4-(6-Aminopyrimidine-4-yl)piperazin-1-yl)methanone: Exhibits antioxidant and antimicrobial properties.
Uniqueness
4-(3-Aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol is unique due to its specific structure, which includes an aminopyrazine moiety and a terminal alkyne group. This combination contributes to its diverse chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H11N3O |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
4-(3-aminopyrazin-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C9H11N3O/c1-9(2,13)4-3-7-8(10)12-6-5-11-7/h5-6,13H,1-2H3,(H2,10,12) |
Clé InChI |
BHYZAOLVFMNQML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=NC=CN=C1N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


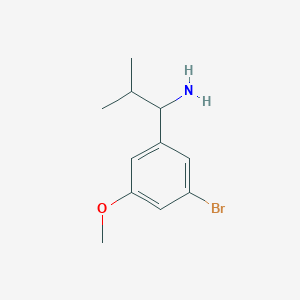

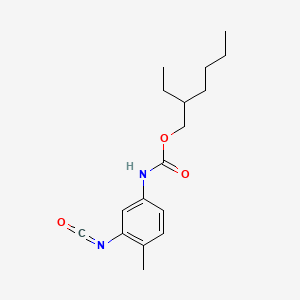
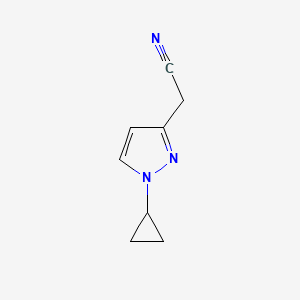
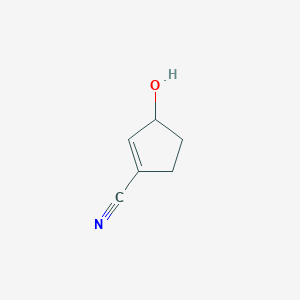
![(2S,4S,5S,6R)-5-(oxan-2-yloxy)-4-(oxan-2-yloxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12977026.png)
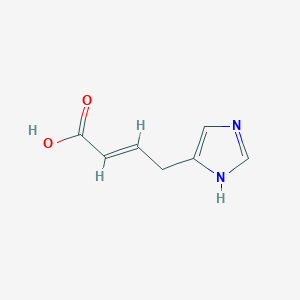
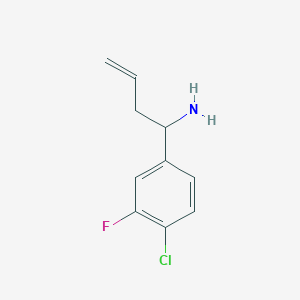

![3-Fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12977048.png)
![1-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12977059.png)
